molecular formula C15H21ClN2O3S B5847704 N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-cyclopentyl-N~2~-ethylglycinamide

N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-cyclopentyl-N~2~-ethylglycinamide

Cat. No.: B5847704
M. Wt: 344.9 g/mol
InChI Key: XTWZCQDXGOXPLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-cyclopentyl-N~2~-ethylglycinamide, also known as CES-1, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the family of sulfonylureas, which are widely used in the treatment of type 2 diabetes.

Mechanism of Action

N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-cyclopentyl-N~2~-ethylglycinamide acts by binding to the sulfonylurea receptor 1 (SUR1) on the pancreatic beta cells, which leads to the closure of ATP-sensitive potassium channels and subsequent depolarization of the cell membrane. This depolarization triggers the influx of calcium ions into the cell, which stimulates the release of insulin. This compound has also been shown to have effects on other ion channels, such as the voltage-gated sodium channels, which may contribute to its anticonvulsant effects.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to enhance insulin secretion and improve glucose tolerance in animal models of type 2 diabetes. This compound has also been shown to have neuroprotective effects, as it can protect neurons from oxidative stress and excitotoxicity. In addition, this compound has been shown to have anti-inflammatory effects, which may contribute to its potential use in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One advantage of N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-cyclopentyl-N~2~-ethylglycinamide is that it has been extensively studied and its mechanism of action is well understood. This makes it a useful tool for studying insulin secretion and glucose metabolism. However, one limitation of this compound is that it has not yet been tested in clinical trials for its potential therapeutic applications, so its safety and efficacy in humans is not yet known.

Future Directions

There are several future directions for the study of N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-cyclopentyl-N~2~-ethylglycinamide. One direction is to further investigate its potential therapeutic applications, such as in the treatment of type 2 diabetes and Alzheimer's disease. Another direction is to investigate its effects on other ion channels, such as the voltage-gated calcium channels. In addition, future studies could investigate the safety and efficacy of this compound in humans, which would be necessary before it could be used as a therapeutic agent.

Synthesis Methods

The synthesis of N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-cyclopentyl-N~2~-ethylglycinamide involves several steps, including the reaction of 4-chlorobenzenesulfonyl chloride with cyclopentylamine to form N~1~-cyclopentyl-4-chlorobenzenesulfonamide. This intermediate is then reacted with ethyl glycinate hydrochloride to form the final product, this compound. The synthesis of this compound has been optimized to yield high purity and high yield.

Scientific Research Applications

N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-cyclopentyl-N~2~-ethylglycinamide has been extensively studied for its potential therapeutic applications. It has been shown to have anticonvulsant, neuroprotective, and anti-inflammatory properties. This compound has also been studied for its potential use in the treatment of type 2 diabetes, as it has been shown to enhance insulin secretion and improve glucose tolerance. In addition, this compound has been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to have neuroprotective effects.

Properties

IUPAC Name

2-[(4-chlorophenyl)sulfonyl-ethylamino]-N-cyclopentylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21ClN2O3S/c1-2-18(11-15(19)17-13-5-3-4-6-13)22(20,21)14-9-7-12(16)8-10-14/h7-10,13H,2-6,11H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTWZCQDXGOXPLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC(=O)NC1CCCC1)S(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.